(2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid is a compound that features a chloropyridine moiety and a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid typically involves the coupling of 6-chloropyridine-2-carboxylic acid with 2-phenylglycine. This reaction can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) at room temperature.
Industrial Production Methods
For industrial-scale production, the process may involve more robust and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The chloropyridine ring can be reduced to form different derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylacetic acid moiety typically yields benzoic acid derivatives, while substitution reactions on the chloropyridine ring can yield a variety of functionalized pyridine derivatives.
Scientific Research Applications
(2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety can act as a pharmacophore, binding to active sites and modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler analog that lacks the phenylacetic acid moiety.
2-Phenylacetic acid: Lacks the chloropyridine moiety but shares the phenylacetic acid backbone.
6-Chloronicotinic acid: Similar to 6-chloropyridine-2-carboxylic acid but with a different substitution pattern on the pyridine ring.
Uniqueness
(2R)-2-[(6-Chloropyridine-2-carbonyl)amino]-2-phenylacetic acid is unique due to the combination of the chloropyridine and phenylacetic acid moieties. This structural feature allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2R)-2-[(6-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-8-4-7-10(16-11)13(18)17-12(14(19)20)9-5-2-1-3-6-9/h1-8,12H,(H,17,18)(H,19,20)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARMAUOFRPMYTI-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.